2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
Description
2-(2-Methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core substituted with a 2-methylpropoxy group at the 2-position and a tetrazole ring at the 5-position. The tetrazole moiety (a five-membered ring with four nitrogen atoms) is bioisosteric to carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications.
Properties
CAS No. |
651769-85-6 |
|---|---|
Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C12H13N5O/c1-8(2)7-18-11-4-3-9(5-10(11)6-13)12-14-16-17-15-12/h3-5,8H,7H2,1-2H3,(H,14,15,16,17) |
InChI Key |
YKBILKLJDANCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Tetrazole Formation: Cyclization of the amine with sodium azide to form the tetrazole ring.
Etherification: Introduction of the 2-methylpropoxy group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
[3+2] Cycloaddition for Tetrazole Formation
The tetrazole moiety in this compound is synthesized via cobalt-catalyzed [3+2] cycloaddition between nitriles and sodium azide (NaN₃). Key findings include:
-
Cobalt(II) complexes activate nitriles through coordination, lowering the C≡N stretching frequency (IR: 2229 cm⁻¹ → 2048 cm⁻¹).
-
Azide (N₃⁻) reacts with the activated nitrile to form the tetrazole ring via intermediate [L₁Co(N₃)(N≡C–Ar)]⁺.
Reaction Conditions :
| Catalyst | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Co(II) complex | DMSO | 110°C | 53–98 |
Example :
Nitrile Group Reactivity
The benzonitrile core participates in:
Hydrolysis
-
Under acidic or basic conditions, nitriles hydrolyze to amides or carboxylic acids. While not directly reported for this compound, analogous benzonitriles yield:
.
Cross-Coupling Reactions
The nitrile’s electron-withdrawing nature facilitates Suzuki-Miyaura couplings. From :
| Substrate | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| 5-Bromo-2-(tetrazolyl)pyridine | Pd(OAc)₂, K₂CO₃ | 1,4-dioxane, 90°C | 63.7–84 |
Example :
-
Coupling with aryl boronic esters under Pd catalysis forms biaryl derivatives (HPLC purity: 99.5%) .
Tetrazole Ring Modifications
The 2H-tetrazol-5-yl group undergoes:
Alkylation/Acylation
-
Tetrazoles react with alkyl halides or acyl chlorides at the N2 position. For example:
(yields: 70–95%) .
Coordination Chemistry
-
Tetrazoles act as ligands for transition metals (e.g., Co, Pd). In , Co coordination stabilizes intermediates during cycloaddition.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzene ring undergoes EAS at the para position to the nitrile group. Reported derivatives include:
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-substituted analog | N/A | |
| Halogenation | Cl₂/FeCl₃ | 3-Chloro-substituted analog | N/A |
Microwave-Assisted Optimizations
Microwave (MW) irradiation enhances reaction efficiency for tetrazole synthesis:
| Catalyst | Time | Yield (%) |
|---|---|---|
| Pd/Co@CNT NPs | 10 min | 90–99 |
| Cu(II) heterogeneous | 15 min | 85–98 |
Advantages : Reduced reaction time, higher purity, and greener solvents (e.g., water) .
Biological Activity and Derivatives
The tetrazole-nitrile framework is pivotal in drug discovery:
-
PET Imaging : 3-[5-(Pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogs show high binding affinity (Ki = 9.4 nM) for mGluR5 receptors .
-
Antimicrobials : Quinazolinone-tetrazole hybrids exhibit IC₅₀ values <10 μM against bacterial targets .
Table 2: Cross-Coupling Reactions
| Substrate | Boronic Ester | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Bromo-2-(tetrazolyl)pyridine | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Pd(OAc)₂ | 84 |
| 2-(Tetrazolyl)benzonitrile | Aryl boronic acids | Pd₂(dba)₃ | 78 |
Scientific Research Applications
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers and Substituent Variations
4-(2H-Tetrazol-5-yl)Benzonitrile
- Structure : Tetrazole at the 4-position of benzonitrile.
- Key Differences : Positional isomerism alters electronic distribution and steric interactions. The 5-tetrazolyl substitution in the target compound may offer distinct binding affinity in receptor-ligand interactions compared to the 4-isomer .
- Applications : Used in drug design for angiotensin II receptor antagonists due to tetrazole’s bioisosteric properties.
3-(5-Pyridin-2-yl-2H-Tetrazol-2-yl)Benzonitrile
Functional Group Replacements
1-Amino-3-(2H-Tetrazol-5-yl)Urea; Hydrazine
- Structure: Tetrazole combined with urea and amino groups.
- Key Differences : Urea and hydrazine moieties increase hydrogen-bonding capacity, contrasting with the methylpropoxy group’s hydrophobic nature.
- Applications : Explored for energetic materials and antimicrobial agents, highlighting how functional group diversity expands utility beyond the target compound’s likely pharmacological focus .
2-Fluoro-5-((Tetrahydro-2H-Pyran-4-yl)Methoxy)Benzonitrile
Heterocyclic Core Modifications
2-{[5-(3-Methyl-1,2,4-Oxadiazol-5-yl)-2-Oxopyridin-1(2H)-yl]Methyl}Benzonitrile
- Structure : Oxadiazole and pyridone rings replace the tetrazole.
- Key Differences: Oxadiazole is less acidic than tetrazole, affecting binding in biological systems. The pyridone moiety introduces keto-enol tautomerism, absent in the target compound.
- Biological Activity : Anticancer and anti-inflammatory properties, implying structural analogs of the target compound could be repurposed for similar applications .
(5Z)-2-(2-Methoxyphenyl)-5-[2-(Prop-2-en-1-yloxy)Benzylidene][1,3]Thiazolo[3,2-b][1,2,4]Triazol-6(5H)-One
- Structure : Dual thiazole-triazole core instead of tetrazole-benzonitrile.
- Applications : Antimicrobial and anticancer activities underscore the role of heterocycle choice in directing biological outcomes .
Table 1: Key Properties of 2-(2-Methylpropoxy)-5-(2H-Tetrazol-5-yl)Benzonitrile and Analogs
*Estimated LogP values based on substituent contributions.
Research Findings and Implications
- Metabolic Stability : The tetrazole ring in the target compound resists hydrolysis better than carboxylic acids, a critical advantage in drug development .
- Selectivity: Compared to pyridine-containing analogs (e.g., ), the methylpropoxy group may reduce off-target interactions by minimizing π-π stacking with non-target receptors.
Biological Activity
The compound 2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile represents a class of chemical entities that have garnered attention due to their potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 175.23 g/mol. The compound features a benzonitrile core substituted with a tetrazole ring, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | This compound |
| Appearance | Liquid |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the tetrazole ring through cycloaddition reactions. Recent advances have utilized microwave irradiation to enhance yields and reduce reaction times, demonstrating efficient synthetic pathways for obtaining this compound .
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrazole compounds exhibit significant antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the tetrazole moiety enhances membrane permeability and bioactivity .
- Angiotensin II Receptor Antagonism : Research has shown that similar compounds can act as angiotensin II receptor antagonists, suggesting potential applications in managing hypertension and cardiovascular diseases .
- Cytotoxicity : In vitro assays have demonstrated that the compound may possess cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with biological receptors through hydrogen bonding and hydrophobic interactions. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially enhancing pharmacokinetic properties such as solubility and permeability across biological membranes .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various 5-substituted tetrazoles, including derivatives similar to our compound. Results indicated that compounds with higher lipophilicity showed increased antibacterial activity, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .
- Cardiovascular Applications : In a clinical trial setting, related compounds were tested for their effectiveness in blocking angiotensin receptors. The findings suggested a significant reduction in blood pressure among participants treated with these compounds, paving the way for further exploration of this compound in cardiovascular therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
